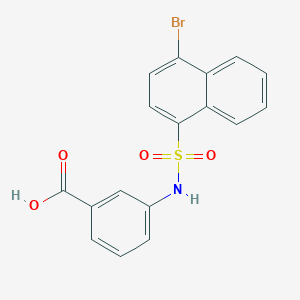
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid, also known as BNSB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid's mechanism of action involves its ability to bind to specific target molecules, such as proteins and metal ions, through electrostatic and hydrophobic interactions. This binding can induce changes in the conformation and activity of the target molecule, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. This compound's ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may have potential applications in treating other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid in lab experiments is its high selectivity and specificity for certain target molecules. This can lead to more accurate and reliable results compared to other probes and ligands. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other methods to improve its solubility.
Orientations Futures
Future research on 3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid could focus on developing more efficient synthesis methods to improve yield and purity, as well as exploring its potential applications in other fields, such as materials science and environmental monitoring. Additionally, further studies could investigate the mechanisms underlying this compound's effects on cancer cells and other diseases, as well as identifying potential side effects and toxicity. Overall, this compound's unique properties make it a valuable tool for scientific research and a promising candidate for further development in various fields.
Méthodes De Synthèse
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-naphthalenesulfonic acid with sodium nitrite and hydrochloric acid. The resulting product is then treated with sodium hydroxide and 3-aminobenzoic acid to yield this compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
3-(4-Bromonaphthalene-1-sulfonamido)benzoic acid has been found to have various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, as a ligand for metal ions, and as a potential drug candidate for treating cancer and other diseases. This compound's ability to selectively bind to certain proteins and metal ions makes it a valuable tool for studying their functions and interactions.
Propriétés
Formule moléculaire |
C17H12BrNO4S |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
3-[(4-bromonaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H12BrNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21) |
Clé InChI |
IOXYYSWDFMJDKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)







![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)

